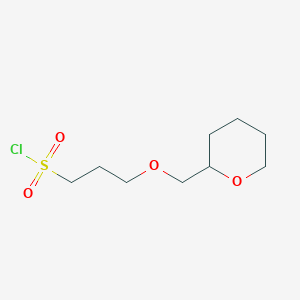
3-((Tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride is an organic compound that features a tetrahydropyran ring, a methoxy group, and a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride typically involves the following steps:
Formation of Tetrahydropyran-2-ylmethanol: This can be achieved by the reaction of tetrahydropyran with formaldehyde in the presence of an acid catalyst.
Etherification: The tetrahydropyran-2-ylmethanol is then reacted with 3-chloropropane-1-sulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Conditions: These reactions typically occur under mild conditions, often at room temperature, and may require a base to neutralize the hydrochloric acid formed during the reaction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-((Tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of sulfonamide and sulfonate ester derivatives.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including antimicrobial and anti-inflammatory properties.
Material Science: It can be used in the modification of polymers to introduce sulfonate groups, enhancing the material’s properties such as ion-exchange capacity.
Wirkmechanismus
The mechanism by which 3-((Tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride exerts its effects is primarily through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable sulfonamide or sulfonate ester linkages. These reactions can modify the biological activity of molecules or alter the properties of materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar reactions.
Benzenesulfonyl Chloride: Another sulfonyl chloride with an aromatic ring, used in the synthesis of sulfonamides and sulfonate esters.
Tosyl Chloride (p-Toluenesulfonyl Chloride):
Uniqueness
3-((Tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride is unique due to the presence of the tetrahydropyran ring, which can impart additional steric and electronic effects compared to simpler sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H17ClO4S |
|---|---|
Molekulargewicht |
256.75 g/mol |
IUPAC-Name |
3-(oxan-2-ylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c10-15(11,12)7-3-5-13-8-9-4-1-2-6-14-9/h9H,1-8H2 |
InChI-Schlüssel |
YBYGPTBULFOVCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)COCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


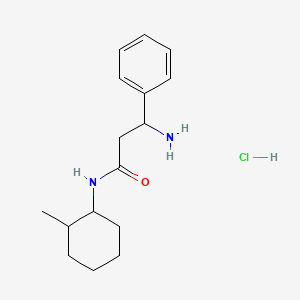
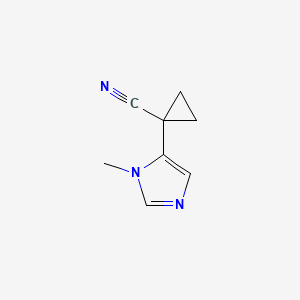
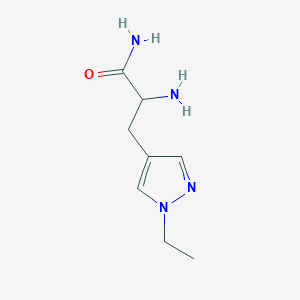
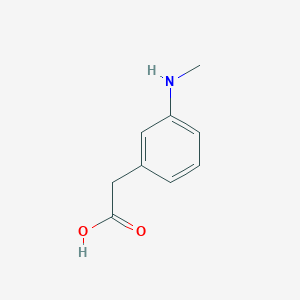
![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]acetamide](/img/structure/B13522991.png)
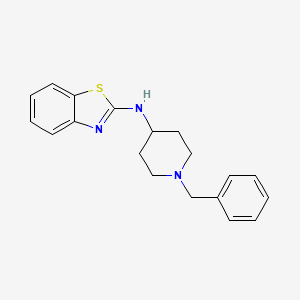
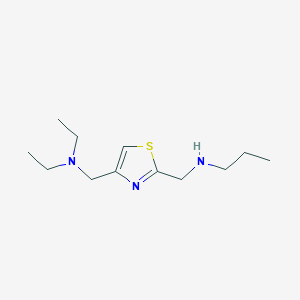
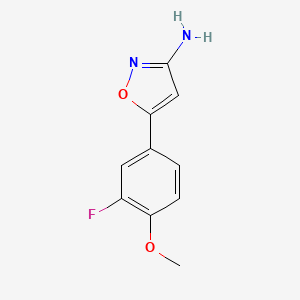

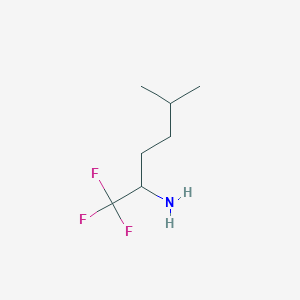
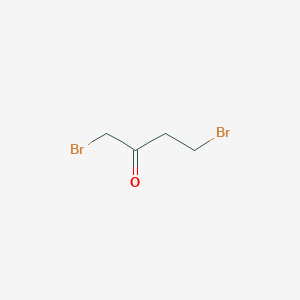
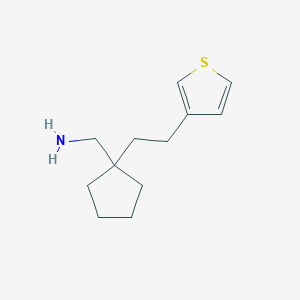

![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
